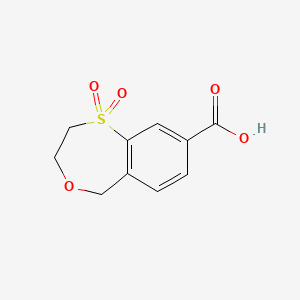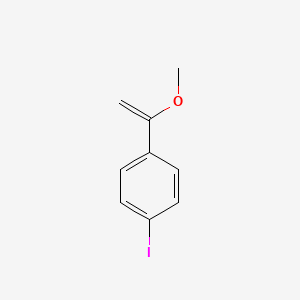
1-Iodo-4-(1-methoxyvinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(1-methoxyvinyl)benzene is an organic compound characterized by the presence of an iodine atom and a methoxyvinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(1-methoxyvinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-(1-methoxyvinyl)benzene using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-iodo-4-ethylbenzene under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Major Products Formed:
Substitution: Products include 4-(1-methoxyvinyl)benzene derivatives with various substituents replacing the iodine atom.
Oxidation: Products include 4-(1-methoxyvinyl)benzaldehyde or 4-(1-methoxyvinyl)benzoic acid.
Reduction: The major product is 1-iodo-4-ethylbenzene.
Scientific Research Applications
1-Iodo-4-(1-methoxyvinyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-4-(1-methoxyvinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and methoxyvinyl group facilitate the formation of reactive intermediates, which can undergo further chemical transformations
Comparison with Similar Compounds
1-Iodo-4-methoxybenzene: Similar structure but lacks the methoxyvinyl group.
1-Iodo-4-nitrobenzene: Contains a nitro group instead of a methoxyvinyl group.
1-Iodo-4-ethylbenzene: Similar structure but with an ethyl group instead of a methoxyvinyl group.
Uniqueness: 1-Iodo-4-(1-methoxyvinyl)benzene is unique due to the presence of both an iodine atom and a methoxyvinyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-iodo-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9IO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
QYBMZFRQODYTIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


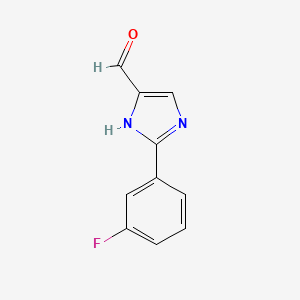
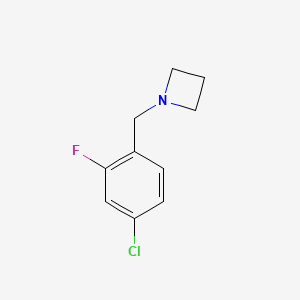

![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
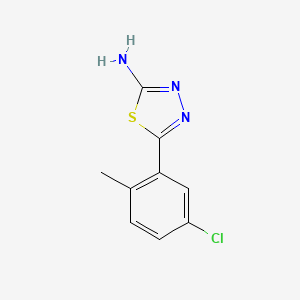
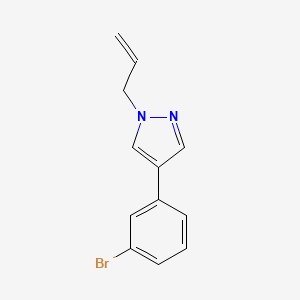
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)



